molecular formula C19H21N3O4 B4394287 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide

4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4394287
M. Wt: 355.4 g/mol
InChI Key: NAKFXYZVODONKB-UHFFFAOYSA-N
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Description

4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide, also known as BNT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BNT is a member of the benzamide family, which is known for its diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have anti-inflammatory and anti-oxidant properties. 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide for lab experiments is its high purity and stability. 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide is also relatively easy to synthesize, making it a viable compound for large-scale experiments. However, one of the limitations of 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide for anti-cancer therapy. Additionally, further studies are needed to determine the potential side effects of 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide and its long-term safety profile. Another area of interest is the potential use of 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide as a therapeutic agent for neurological disorders. Further studies are needed to determine the efficacy of 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide in animal models of these diseases, as well as its potential side effects and long-term safety profile.

Scientific Research Applications

4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its potential as a therapeutic agent for cancer treatment. 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anti-cancer drug. Additionally, 4-(benzylamino)-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(benzylamino)-3-nitro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-19(21-13-16-7-4-10-26-16)15-8-9-17(18(11-15)22(24)25)20-12-14-5-2-1-3-6-14/h1-3,5-6,8-9,11,16,20H,4,7,10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKFXYZVODONKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzylamino)-3-nitro-N-(oxolan-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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